4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO•HCl and a molecular weight of 255.78 . It belongs to the class of piperidine derivatives and is commonly used in scientific research for its potential therapeutic effects and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-isopropylphenoxy)ethylamine with piperidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Hydrochloric acid
The reaction proceeds through nucleophilic substitution, where the amine group of 2-(2-isopropylphenoxy)ethylamine reacts with the piperidine ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Scientific Research Applications
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride: A similar compound with a different position of the isopropyl group on the phenoxy ring.
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride: Another piperidine derivative with potential therapeutic effects.
Uniqueness
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its unique properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONWJTGKKAIUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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